REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:14]=[CH:13][C:6]([O:7][CH2:8][C:9](=[NH:12])OC)=[CH:5][CH:4]=1.[NH3:15]>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([O:7][CH2:8][C:9]([NH2:12])=[NH:15])=[CH:13][CH:14]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solution obtained
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Type
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CUSTOM
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Details
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is used in the next step without further purification
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |